Antalarmin

描述

准备方法

化学反应分析

安塔拉明经历各种化学反应,包括:

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及亲核试剂,如甲醇钠 . 由这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Antalarmin is a non-peptide drug that functions as a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist . It readily crosses the blood-brain barrier and has a high affinity for CRHR1 (Ki = 0.8 nM) . this compound has been widely used in animal research to investigate the effects of corticotropin-releasing hormone (CRH) on various conditions . CRHR1 antagonists, including this compound, have been clinically used for more than three decades for a variety of conditions .

Scientific Research Applications

This compound has been tested in both in vitro and in vivo studies for a variety of applications.

Anxiety and Stress:

- This compound has demonstrated anxiolytic effects in animal models, producing results similar to clinically effective anxiolytics .

- It reduced conditioned freezing behavior in conditioned fear models, suggesting that it blocked the development and expression of conditioned fear, implicating CRH1 receptors in both processes .

- Oral administration of this compound (3–30 mg/kg) significantly reduced immobility in a rat model of behavioral despair, with effects similar to the selective serotonin reuptake inhibitor (SSRI) fluoxetine .

- Pre-treating rats with this compound inhibited increases in plasma adrenocorticotropic hormone (ACTH) following CRH injection, with no effect on baseline levels .

- Chronic administration of this compound lowered basal ACTH and corticosterone levels in rats, resulting in reduced adrenocortical responsiveness to ACTH .

- In primates, this compound inhibited increases in plasma ACTH and prevented the anxiety response produced by a social stressor .

- This compound has been shown to inhibit increases in extracellular cortical norepinephrine induced by rat tail pinch, suggesting that CRH1 receptors may be implicated in stress-evoked norepinephrine release in the cortex .

Depression:

- CRHR1 antagonists have been tested for the treatment of depression .

- When combined with an SSRI antidepressant, this compound showed more positive results, suggesting a potential for synergistic effect .

- Phase II/III clinical trials are undergoing or have been completed for depression .

Endometriosis:

- Treatment with this compound significantly reduced the size (67% decrease) and number (30% decrease) of endometriotic vesicles in rats .

- This compound also prevented the increase in CRH and CRHR1 mRNA within endometriotic vesicles but not of glucocorticoid receptor .

Inflammation:

- Intraperitoneal (i.p.) administration of this compound in rats significantly inhibited the inflammation caused by subcutaneous administration of carrageenan, as measured by leukocyte concentrations .

- Pre-treatment with this compound inhibited the CRH-stimulated induction of mast cell degranulation in a rat skin mast cell activation model, suggesting pro-inflammatory properties of CRH .

- This compound also blocked the vascular permeability and mast cell degranulation response induced by intradermal Urocortin .

- Chronic this compound treatment also showed anti-inflammatory effects and has been suggested as having potential uses in the treatment of inflammatory conditions such as arthritis, as well as stress-induced gastrointestinal ulcers and irritable bowel syndrome .

Neurodegeneration:

- Administration of this compound (10 nM) completely blocked the CRH-induced apoptosis response and inhibited Fas ligand expression in PC12 cells .

Addiction:

- This compound did prevent dose escalation with prolonged use in tests on cocaine-addicted rats, suggesting that it might stabilize cocaine use and prevent it increasing over time, although without consistently reducing it .

- This compound also showed positive effects in reducing withdrawal syndrome from chronic opioid use, and significantly reduced self-administration of ethanol in ethanol-addicted rodents .

Other applications:

- CRHR1 antagonists have been tested for the treatment of irritable bowel syndrome (IBS) . Phase II/III clinical trials are undergoing or have been completed for IBS .

- This compound has been used to study the role of CRH in reproduction, sleep disorders, and addictive disorders .

- It may have potential uses in the treatment of stress-induced hypertension .

Table of Applications

| Application | Description | Model | Outcome |

|---|---|---|---|

| Anxiety | Reduced conditioned freezing behavior, reduced immobility in behavioral despair models | Conditioned fear models, rat behavioral despair model | Anxiolytic effects, blocked development and expression of conditioned fear, similar effects to SSRI fluoxetine |

| Depression | Synergistic effect when combined with SSRI antidepressant | N/A | Potential treatment for depression |

| Endometriosis | Reduced size and number of endometriotic vesicles | Rat model | Significant reduction in endometriotic vesicles |

| Inflammation | Inhibited inflammation caused by carrageenan, inhibited mast cell degranulation | Rat model | Anti-inflammatory effects, potential treatment for inflammatory conditions |

| Neurodegeneration | Blocked CRH-induced apoptosis | PC12 cells | Neuroprotective effects |

| Addiction | Prevented dose escalation of cocaine, reduced withdrawal syndrome from opioids, reduced self-administration of ethanol | Cocaine-addicted rats, opioid-dependent rodents, ethanol-addicted rodents | Potential to stabilize cocaine use, reduce opioid withdrawal, and reduce ethanol consumption |

| Irritable Bowel Syndrome | N/A | N/A | Potential treatment for IBS |

作用机制

相似化合物的比较

安塔拉明在结构上与其他 CRH1 拮抗剂类似,例如 CP-154,526 . 两种化合物都具有吡咯并嘧啶核心,并表现出相似的药理特性 . 安塔拉明更容易合成,并且在某些研究中被证明更有效 . 其他类似的化合物包括:

CP-154,526: 近似物,具有类似的特性,但合成更复杂.

NBI-27914: 另一种 CRH1 拮抗剂,具有不同的化学结构,但具有类似的效果.

R121919: 一种 CRH1 拮抗剂,因其在治疗抑郁和焦虑方面的潜力而被研究.

生物活性

Antalarmin is a non-peptide antagonist of the corticotropin-releasing hormone (CRH) receptor type 1 (CRH-R1), primarily studied for its effects on the hypothalamic-pituitary-adrenal (HPA) axis and its potential applications in treating stress-related disorders. By blocking CRH-R1, this compound reduces the release of adrenocorticotropic hormone (ACTH), thereby modulating the body’s response to stress.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties across different species. In male Wistar rats, a dose of 5 mg/kg resulted in an oral bioavailability of approximately 27% and a high volume of distribution (105 L/kg) with a total clearance rate of 36 ml/min/kg. In contrast, studies in macaques showed an oral bioavailability of 19%, a total clearance of 4.5 L/hr/kg, and an elimination half-life of 7.8 hours after administration of 20 mg/kg .

Table 1: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Oral Bioavailability (%) | Total Clearance (L/hr/kg) | Elimination Half-Life (hours) |

|---|---|---|---|---|

| Wistar Rats | 5 | 27 | 36 ml/min/kg | Not specified |

| Macaques | 20 | 19 | 4.5 | 7.8 |

Effects on the HPA Axis

This compound has been shown to significantly inhibit the stress-induced increases in plasma ACTH and cortisol levels in both animal models and non-human primates. In studies involving rhesus monkeys, this compound effectively reduced behavioral signs of stress as well as plasma ACTH and cortisol responses to exogenous CRH stimulation .

In rodent models, administration of this compound has demonstrated a decrease in basal levels of ACTH and corticosterone after prolonged treatment, indicating a potential role in reducing chronic stress responses .

Neurochemical Effects

This compound also influences various neurochemical pathways. Research indicates that it reduces immobility in rat models of behavioral despair, akin to the effects observed with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine . Furthermore, it has been shown to inhibit increases in extracellular norepinephrine levels induced by stressors, suggesting its potential anxiolytic properties .

Neuroprotection

There is emerging evidence that CRH antagonists like this compound may offer neuroprotective benefits. For instance, studies on PC12 cells demonstrated that this compound could block CRH-induced apoptosis and inhibit the expression of pro-apoptotic markers, suggesting its utility in conditions characterized by neurodegeneration .

Table 2: Summary of Biological Effects

| Biological Effect | Observed Outcome |

|---|---|

| Inhibition of ACTH Release | Significant reduction in plasma ACTH levels |

| Anxiolytic Activity | Reduced immobility in behavioral despair models |

| Neuroprotection | Blocked CRH-induced apoptosis in PC12 cells |

| Modulation of Norepinephrine Levels | Inhibition of stress-induced norepinephrine increases |

Case Study: Stress Response Modulation

In a controlled study involving rhesus monkeys, this compound was administered prior to exposure to social stressors. The results indicated a marked decrease in both physiological (ACTH and cortisol levels) and behavioral stress responses compared to control groups receiving no treatment. This study underscores the potential for this compound as a therapeutic agent for managing stress-related disorders .

Case Study: Behavioral Despair Model

In another study using rat models, varying doses of this compound were tested for their effects on behaviors indicative of depression. The results showed that doses ranging from 3 to 30 mg/kg significantly reduced immobility times compared to untreated controls, highlighting its potential as an antidepressant-like agent .

属性

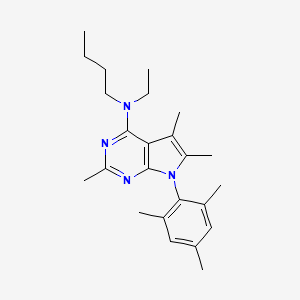

IUPAC Name |

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5/h13-14H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPROWGEHNVJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166241 | |

| Record name | Antalarmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157284-96-3 | |

| Record name | Antalarmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157284-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antalarmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157284963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antalarmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antalarmin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3DNT7X7YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。